molecular formula C14H20N2S B13438907 N-adamantyl-4-methylthiazol-2-amine

N-adamantyl-4-methylthiazol-2-amine

Cat. No.: B13438907
M. Wt: 248.39 g/mol
InChI Key: JMRLYCMPIVIOSE-UHFFFAOYSA-N
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Description

N-adamantyl-4-methylthiazol-2-amine is a thiazole amine derivative known for its neuroprotective and anti-oxidative properties. This compound has been studied for its potential to mitigate oxidative stress and inflammation in the brain, particularly in the context of glutamate-induced toxicity .

Preparation Methods

The synthesis of N-adamantyl-4-methylthiazol-2-amine involves the reaction of adamantylamine with 4-methylthiazol-2-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods would likely scale up this synthetic route, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-adamantyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-adamantyl-4-methylthiazol-2-amine can be compared with other thiazole derivatives and adamantyl-containing compounds:

Properties

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

N-(1-adamantyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16)

InChI Key

JMRLYCMPIVIOSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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